molecular formula C7H14O4 B1233478 D-diginose

D-diginose

Cat. No. B1233478
M. Wt: 162.18 g/mol
InChI Key: GOYBREOSJSERKM-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-diginose is a deoxygalactose derivative.

Scientific Research Applications

Isolation and Identification

D-diginose, a unique sugar molecule, has been identified in the leaves of Nerium oleander. Bauer, Kopp, and Franz (1984) isolated and purified this compound using PVP- and charcoal treatment, followed by paper chromatography and electrophoresis. They achieved complete separation of this compound along with other similar sugars, marking a significant advancement in the study of these molecules (Bauer, Kopp, & Franz, 1984).

Chromatographic Analysis

A method for the absolute configuration of various sugars, including this compound, was developed by Tsukamoto, Kaneko, and Hayashi (1989). They used a chiral high-performance liquid chromatography (HPLC) column to separate this compound as carbamoyl derivatives of methyl glycosides. This method is vital for the precise analysis of sugar configurations in various biological studies (Tsukamoto, Kaneko, & Hayashi, 1989).

Novel Cardenolides Discovery

In the research of cardenolides, this compound plays a significant role. Abe and Yamauchi (1979) discovered new cardenolides with a novel aglycone moiety in Nerium, where this compound was identified as one of the sugar moieties. This discovery adds to the understanding of the diversity and complexity of cardenolides in nature (Abe & Yamauchi, 1979).

Proteomics and Biosensors

While not directly related to this compound, relevant methodologies in proteomics and biosensors are worth mentioning. For instance, Swatton et al. (2004) described the application of 2-D DIGE in proteomics, a technique useful for analyzing complex protein mixtures, which could be potentially applicable in studies involving this compound (Swatton et al., 2004). Furthermore, Hsu et al. (2010) developed a disposable biosensor for diglyceride determination, showcasing advancements in biosensor technology that could be adapted for detecting molecules like this compound (Hsu et al., 2010).

properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7+/m1/s1

InChI Key

GOYBREOSJSERKM-QYNIQEEDSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@@H](CC=O)OC)O)O

SMILES

CC(C(C(CC=O)OC)O)O

Canonical SMILES

CC(C(C(CC=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-diginose
Reactant of Route 2
D-diginose
Reactant of Route 3
D-diginose
Reactant of Route 4
D-diginose
Reactant of Route 5
Reactant of Route 5
D-diginose
Reactant of Route 6
D-diginose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.